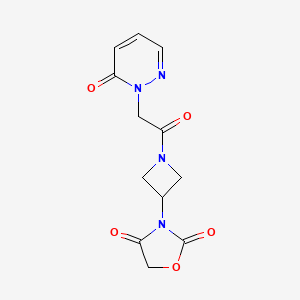

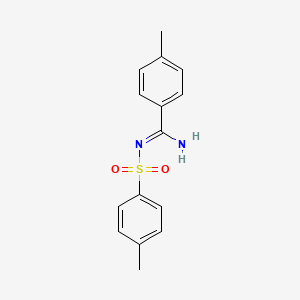

(Z)-4-methyl-N'-tosylbenzimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-methyl-N'-tosylbenzimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTB, and it is a member of the benzimidazole family of compounds. MTB has been synthesized using various methods, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Fluorescence Sensing and Biological Applications

(Z)-4-methyl-N'-tosylbenzimidamide derivatives have been explored in the field of fluorescence sensing, particularly for detecting zinc ions. A related compound, 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol (HL), has been investigated for its high selectivity for Zn2+ ions. This compound can act as a zinc ion-selective luminescent probe in biological applications under physiological conditions. Its ability to form a hexanuclear complex characterized by X-ray crystallography contributes to a significant increase in emission upon Zn2+ presence, making it suitable for monitoring intracellular Zn2+ concentrations in living cells, such as in B16F10 mouse melanoma and A375 human melanoma cells (Roy et al., 2007).

Photocatalytic Applications

In the realm of photocatalysis, compounds similar to (Z)-4-methyl-N'-tosylbenzimidamide have been utilized to enhance photocatalytic degradation of pollutants. Studies on the indirect all-solid-state Z-scheme g-C3N4-RGO-TiO2 nanoheterojunctions, for example, have demonstrated significantly enhanced photocatalytic activities. These activities are particularly notable in the degradation of methylene blue under simulated solar light irradiation, showcasing the potential of these compounds in environmental remediation applications (Wu et al., 2017).

Potential in Cancer Research

In medicinal chemistry, certain derivatives of (Z)-4-methyl-N'-tosylbenzimidamide have shown potential as anti-cancer agents. For instance, novel quinuclidinone derivatives, such as substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides, have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines. These derivatives exhibit potent anti-cancer activity, highlighting the utility of (Z)-4-methyl-N'-tosylbenzimidamide derivatives in cancer research and therapy development (Soni et al., 2015).

Propiedades

IUPAC Name |

4-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-3-7-13(8-4-11)15(16)17-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPWSHIFIDFWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-methyl-N'-tosylbenzimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)

![2-Hydroxy-5-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2949773.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)

![methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2949778.png)

![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)